Di((2H3)methyl) sulphide
Overview
Description
Dimethyl sulfide (DMS) is an organosulfur compound with the formula (CH3)2S . It is the simplest thioether and is a flammable liquid that boils at 37 °C (99 °F) and has a characteristic disagreeable odor . It is a component of the smell produced from cooking certain vegetables, notably maize, cabbage, beetroot, and seafoods .
Molecular Structure Analysis
The molecular structure of Dimethyl sulfide consists of two methyl groups attached to a sulfur atom . The molecule contains a total of 8 bonds, including 2 non-H bonds and 1 sulfide .
Chemical Reactions Analysis
Dimethyl sulfide can undergo various chemical reactions. For example, with chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide . Like other methylthio compounds, DMS can be deprotonated by butyl lithium .
Physical And Chemical Properties Analysis
Dimethyl sulfide is a clear colorless to straw-colored liquid with a disagreeable odor . It has a boiling point of 99°F, a molecular weight of 62.1, a freezing point/melting point of -144°F, and a vapor pressure of 26.24 psi at 55 °C . The specific gravity is 0.85 .
Scientific Research Applications
- Application : Researchers rely on DMSO-d₆ as an NMR solvent to analyze molecular structures, study chemical reactions, and investigate intermolecular interactions .
- Application : Researchers use this technique to gain insights into the complex structures of plant cell walls, which are essential for understanding plant biology and biofuel production .
- Application : These modified surfaces find applications in biosensors, catalysis, and nanotechnology .
- Application : Researchers preserve protein crystals at low temperatures, ensuring high-quality diffraction data for structural determination .
- Application : Researchers use it to explore the strength and geometry of hydrogen bonds in various chemical systems .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-State 2D NMR of Plant Cell Wall Gel
Self-Assembled Monolayers on Gold Surfaces
Cryoprotectant in Protein Crystallography
Studying Hydrogen-Bonding Interactions
Pharmaceutical and Drug Development
Mechanism of Action
Target of Action
Dimethyl Sulfide-d6, also known as Di((2H3)methyl) sulphide or trideuterio(trideuteriomethylsulfanyl)methane, is primarily used as a solvent in NMR spectroscopy . It is a deuterated compound, meaning it contains the heavy isotope of hydrogen, deuterium . The primary targets of Dimethyl Sulfide-d6 are the molecules or compounds that are being studied using NMR spectroscopy .
Mode of Action
As a solvent in NMR spectroscopy, it helps to dissolve the sample and provides a medium for nuclear magnetic resonance to occur .
Biochemical Pathways
By providing a clear background, it allows for the accurate identification of chemical shifts in the NMR spectrum, which can be used to elucidate the structure of complex organic molecules .
Pharmacokinetics
It is primarily used in a laboratory setting for NMR spectroscopy . Like other solvents, its properties such as polarity and the ability to dissolve a wide range of compounds would influence its distribution if it were to be administered .
Result of Action
The use of Dimethyl Sulfide-d6 in NMR spectroscopy can result in a clearer and more interpretable NMR spectrum. This can lead to a better understanding of the structure and properties of the sample being studied .
Safety and Hazards
properties
IUPAC Name |
trideuterio(trideuteriomethylsulfanyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFVYPAHWMCMS-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239058 | |
Record name | Di((2H3)methyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl sulfide-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20538 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Di((2H3)methyl) sulphide | |
CAS RN |
926-09-0 | |
Record name | Dimethyl-d6 sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di((2H3)methyl) sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di((2H3)methyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di[(2H3)methyl] sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for dimethyl sulfide-d6?
A1: Several spectroscopic studies have characterized dimethyl sulfide-d6. Research utilizing molecular beam Fourier transform microwave spectroscopy determined the rotational constants (A, B, and C) and quadrupole coupling constants (χaa and χbb − χcc) for the compound in its vibrational ground state. [] Another study investigated the microwave spectra of dimethyl sulfide-d6 in both ground and excited torsional states. [] These spectroscopic parameters are invaluable for understanding its structure and behavior in various chemical environments.
Q2: How does deuteration in dimethyl sulfide-d6 affect its properties compared to dimethyl sulfide?
A2: Deuteration, the replacement of hydrogen atoms with deuterium, leads to subtle changes in the compound's properties. Primarily, it affects the rate of chemical reactions involving the substituted atoms, a phenomenon known as the kinetic isotope effect. For example, in the reaction of dimethyl sulfide and singlet oxygen, a kinetic isotope effect (kH/kD = 2−4) is observed for the formation of sulfones, suggesting that the rate-determining step involves the methyl protons. [] This implies that deuteration at these positions could significantly alter the reaction rate.
Q3: Are there any studies that utilized dimethyl sulfide-d6 to understand reaction mechanisms?
A3: Yes, a study investigating the mechanism of sulfone formation during the reaction of sulfides with singlet oxygen employed dimethyl sulfide-d6. [] By using dimethyl sulfide-d6 and observing H−D exchange in the final sulfone product, the researchers were able to deduce the involvement of S-hydroperoxysulfonium ylides as intermediates in the reaction mechanism. This exemplifies how isotopic substitution can be a powerful tool for elucidating complex reaction pathways.
Q4: Has dimethyl sulfide-d6 been used in research beyond studying sulfone formation?
A4: While the provided articles primarily focus on spectroscopic characterization and reaction mechanism studies, dimethyl sulfide-d6's unique properties make it valuable for various other research applications. For instance, its use in investigations involving halogen bonding and hydrogen bonding is highlighted. [] Here, dimethyl sulfide-d6 was used alongside difluoroiodomethane in Fourier transform-IR experiments to confirm the coexistence of halogen-bonded and hydrogen-bonded complexes, demonstrating its utility in studying non-covalent interactions.
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